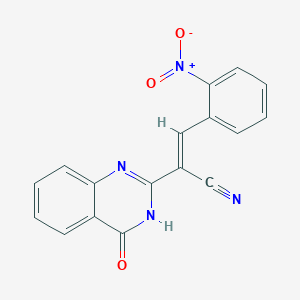![molecular formula C24H30N4O B5979297 2-{1-(2-methylbenzyl)-4-[4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B5979297.png)
2-{1-(2-methylbenzyl)-4-[4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{1-(2-methylbenzyl)-4-[4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol is a chemical compound that has been extensively studied for its potential use in scientific research applications. This compound is commonly referred to as MMB-4 and is a selective agonist of the μ-opioid receptor. The μ-opioid receptor is a protein that is found in the central nervous system and is responsible for mediating the effects of opioids such as morphine and fentanyl. MMB-4 has been shown to have a high affinity for the μ-opioid receptor and has been used in a variety of research studies to investigate the role of this receptor in various physiological and biochemical processes.
作用机制
The mechanism of action of MMB-4 is related to its ability to activate the μ-opioid receptor. When MMB-4 binds to the μ-opioid receptor, it causes a conformational change in the receptor that leads to the activation of downstream signaling pathways. These signaling pathways are responsible for producing the physiological and biochemical effects of MMB-4.
Biochemical and Physiological Effects
The biochemical and physiological effects of MMB-4 are related to its ability to activate the μ-opioid receptor. When MMB-4 activates the μ-opioid receptor, it can produce a variety of effects, including pain relief, sedation, and euphoria. These effects are similar to those produced by other opioids such as morphine and fentanyl.
实验室实验的优点和局限性
One advantage of using MMB-4 in lab experiments is that it is a selective agonist of the μ-opioid receptor. This means that it can be used to investigate the specific role of this receptor in physiological and biochemical processes without affecting other opioid receptors. However, a limitation of using MMB-4 is that it is a relatively new compound and there is still limited information available on its properties and effects.
未来方向
There are several potential future directions for research involving MMB-4. One area of interest is the role of the μ-opioid receptor in addiction and substance abuse. MMB-4 has already been shown to reduce the amount of alcohol consumed by rats, and further research could investigate its potential use in treating addiction to other substances such as opioids and cocaine. Another area of interest is the potential use of MMB-4 in the treatment of pain. MMB-4 has been shown to reduce the severity of neuropathic pain in rats, and further research could investigate its potential use in treating chronic pain conditions in humans.
合成方法
The synthesis of MMB-4 involves a multi-step process that has been described in detail in several research papers. The initial step involves the reaction of 2-(2-methylbenzyl)piperazine with 4-(1H-pyrazol-1-yl)benzaldehyde to form an intermediate product. This intermediate is then reacted with 2-bromoethanol to form the final product, 2-{1-(2-methylbenzyl)-4-[4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol.
科学研究应用
MMB-4 has been used in several scientific research studies to investigate the role of the μ-opioid receptor in various physiological and biochemical processes. One study found that MMB-4 was able to reduce the severity of neuropathic pain in rats by activating the μ-opioid receptor. Another study found that MMB-4 was able to reduce the amount of alcohol consumed by rats, suggesting that the μ-opioid receptor may play a role in alcohol addiction.
属性
IUPAC Name |
2-[1-[(2-methylphenyl)methyl]-4-[(4-pyrazol-1-ylphenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O/c1-20-5-2-3-6-22(20)18-27-15-14-26(19-24(27)11-16-29)17-21-7-9-23(10-8-21)28-13-4-12-25-28/h2-10,12-13,24,29H,11,14-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZHWOVYHKGTOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2CCO)CC3=CC=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-(2-methylbenzyl)-4-[4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-methyl-N-[2-(1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5979226.png)
![N-(2,5-dichlorophenyl)-2-[(2,4-dichlorophenyl)thio]acetamide](/img/structure/B5979231.png)
![(1S*,4S*)-2-({5-[(4-benzyl-1-piperidinyl)methyl]-3-isoxazolyl}carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B5979238.png)
![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-2-butynamide](/img/structure/B5979244.png)
![5-[(2,7-diethoxy-1-naphthyl)methylene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B5979256.png)
![3,5-dimethyl-7-(4-morpholinyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5979258.png)
![N-1,3-benzothiazol-2-yl-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B5979261.png)

![1-(4-chlorophenyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5979282.png)


![1-[isopropyl(methyl)amino]-3-(2-methoxy-4-{[methyl(2-phenoxyethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5979310.png)
![N-methyl-1-[3-(4-morpholinyl)benzoyl]-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B5979313.png)